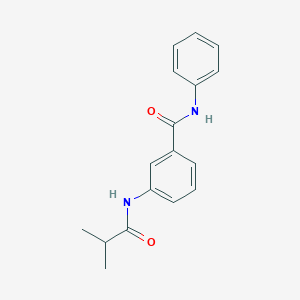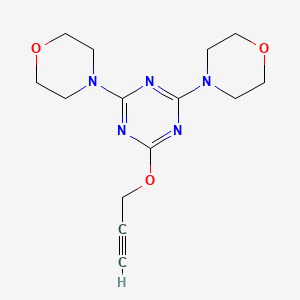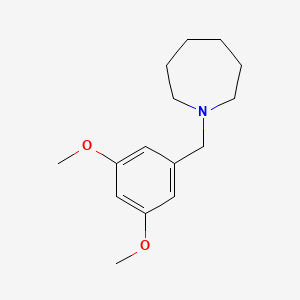
3-(isobutyrylamino)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutyrylamino)-N-phenylbenzamide, also known as IBP, is a synthetic compound that belongs to the class of benzamides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(isobutyrylamino)-N-phenylbenzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 3-(isobutyrylamino)-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, 3-(isobutyrylamino)-N-phenylbenzamide may alter the expression of genes involved in various cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
3-(isobutyrylamino)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(isobutyrylamino)-N-phenylbenzamide can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. 3-(isobutyrylamino)-N-phenylbenzamide has also been shown to modulate the activity of GABA receptors, which are involved in regulating neurotransmission in the central nervous system. In addition, 3-(isobutyrylamino)-N-phenylbenzamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(isobutyrylamino)-N-phenylbenzamide for lab experiments is its high purity and yield, which makes it easy to work with. 3-(isobutyrylamino)-N-phenylbenzamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of 3-(isobutyrylamino)-N-phenylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, 3-(isobutyrylamino)-N-phenylbenzamide is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in biological systems.
Direcciones Futuras
There are several future directions for research on 3-(isobutyrylamino)-N-phenylbenzamide. One area of research is the development of 3-(isobutyrylamino)-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of 3-(isobutyrylamino)-N-phenylbenzamide on different cellular pathways and processes. Finally, further studies are needed to fully understand the mechanism of action of 3-(isobutyrylamino)-N-phenylbenzamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-(isobutyrylamino)-N-phenylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis of 3-(isobutyrylamino)-N-phenylbenzamide is relatively straightforward, and the compound has been shown to have various biochemical and physiological effects. Although there are some limitations to using 3-(isobutyrylamino)-N-phenylbenzamide in lab experiments, there are several future directions for research on this compound, which may lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-(isobutyrylamino)-N-phenylbenzamide involves the reaction of 3-aminobenzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.
Aplicaciones Científicas De Investigación
3-(isobutyrylamino)-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-(isobutyrylamino)-N-phenylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 3-(isobutyrylamino)-N-phenylbenzamide has been studied for its potential effects on the central nervous system, including its ability to modulate the activity of GABA receptors. In biochemistry, 3-(isobutyrylamino)-N-phenylbenzamide has been investigated for its potential role in regulating cellular processes such as apoptosis and autophagy.
Propiedades
IUPAC Name |
3-(2-methylpropanoylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)19-15-10-6-7-13(11-15)17(21)18-14-8-4-3-5-9-14/h3-12H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSNMXGWLDQVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)



![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)


